molecular formula C30H49N3 B13409180 Bis(2-pyridylmethyl)octadecylamine

Bis(2-pyridylmethyl)octadecylamine

Katalognummer: B13409180
Molekulargewicht: 451.7 g/mol
InChI-Schlüssel: LGISBDHECCBNHK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Bis(2-pyridylmethyl)octadecylamine is a chemical compound that has garnered significant interest in various scientific fields due to its unique properties and versatile applications. This compound is characterized by the presence of two pyridylmethyl groups attached to an octadecylamine backbone, making it a valuable ligand in coordination chemistry and polymer science.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Bis(2-pyridylmethyl)octadecylamine typically involves the reaction of 2-(chloromethyl)pyridine hydrochloride with octadecylamine. The process begins by dissolving 2-(chloromethyl)pyridine hydrochloride in water and adjusting the pH to 8 using a sodium hydroxide solution. Octadecylamine is then dissolved in dichloromethane, and the two solutions are mixed and vigorously stirred .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the synthesis generally follows the principles of controlled radical polymerization techniques. These methods ensure the production of high-purity compounds suitable for various applications .

Analyse Chemischer Reaktionen

Types of Reactions

Bis(2-pyridylmethyl)octadecylamine undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of various oxidation products.

    Reduction: Reduction reactions can modify the compound’s structure and properties.

Common Reagents and Conditions

Common reagents used in reactions involving this compound include copper(I) bromide, hexadecane, and various solvents such as dichloromethane and water. Reaction conditions often involve controlled temperatures and pH levels to ensure optimal results .

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reaction type. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce a variety of functionalized compounds .

Wissenschaftliche Forschungsanwendungen

Bis(2-pyridylmethyl)octadecylamine has a wide range of scientific research applications, including:

Wirkmechanismus

The mechanism of action of Bis(2-pyridylmethyl)octadecylamine primarily involves its role as a ligand in coordination chemistry. The compound forms stable complexes with metal ions, which can then participate in various catalytic and polymerization reactions. The molecular targets and pathways involved depend on the specific application and the metal ions used .

Vergleich Mit ähnlichen Verbindungen

Bis(2-pyridylmethyl)octadecylamine can be compared to other similar compounds, such as:

Eigenschaften

Molekularformel

C30H49N3

Molekulargewicht

451.7 g/mol

IUPAC-Name

N,N-bis(pyridin-2-ylmethyl)octadecan-1-amine

InChI

InChI=1S/C30H49N3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-21-26-33(27-29-22-17-19-24-31-29)28-30-23-18-20-25-32-30/h17-20,22-25H,2-16,21,26-28H2,1H3

InChI-Schlüssel

LGISBDHECCBNHK-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCCCCCCCCCCCCCN(CC1=CC=CC=N1)CC2=CC=CC=N2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.